
5,6-Dihydropyridin-2(1H)-one
Overview
Description
5,6-Dihydropyridin-2(1H)-one is a heterocyclic organic compound that features a six-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5,6-Dihydropyridin-2(1H)-one involves the intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives. This method leads to the formation of 5,6-Dihydropyridin-2(1H)-ones, 2-pyridones, and (4-hydroxy-2-oxopiperid-3-yl)pyridinium chlorides . Another approach involves a novel [4 + 2]-formal cycloaddition reaction of chalcone imines and homophthalic anhydrides, which is a rare example of lactam construction from an imine acting as a four-atom building block .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridones.
Reduction: Reduction reactions can convert it into dihydropyridines.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridones, dihydropyridines, and substituted derivatives of this compound.
Scientific Research Applications
Anticancer Activity
The 5,6-dihydropyridin-2(1H)-one structure is recognized as a potent pharmacophore in various anticancer agents. One notable example is piperlongumine (PL), derived from Piper longum, which incorporates this scaffold. Research has demonstrated that the this compound unit enhances the antiproliferative activities of PL against cancer cells such as A549 (lung cancer) and SKOV3 (ovarian cancer) by inducing reactive oxygen species (ROS) generation, leading to cell cycle arrest and apoptosis .
Table 1: Cytotoxicity of Piperlongumine and Its Analogs
Compound | IC50 (A549) | IC50 (SKOV3) |
---|---|---|
Piperlongumine | 161.1 ± 5.4 µM | 186.7 ± 11.6 µM |
Analog 1k | >200 µM | >200 µM |
This table illustrates the significant difference in cytotoxicity between PL and its analogs lacking the this compound unit, emphasizing its crucial role in enhancing anticancer activity .
Neuroprotective Effects
Studies have indicated that derivatives of this compound exhibit neuroprotective properties. These compounds may interact with calcium channels and other neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. It is utilized in the development of various pharmaceuticals and agrochemicals due to its ability to undergo further chemical modifications.
Synthesis of Novel Compounds
The compound can be synthesized through various methods, including the intramolecular Wittig reaction, which allows for the creation of more complex structures while maintaining high yields . This versatility makes it a valuable building block in drug development.
Material Science Applications
Recent studies have explored the use of this compound derivatives in material science, particularly in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
The photophysical properties of certain derivatives suggest their potential application in OLEDs. The incorporation of this compound into organic semiconductor materials may enhance their efficiency and stability.
Mechanism of Action
The mechanism of action of 5,6-Dihydropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-Pyridone: Similar in structure but lacks the dihydro component.
Quinolin-2(1H)-one: Contains a fused benzene ring, making it more rigid.
4-Hydroxy-2-oxopiperid-3-yl)pyridinium chloride: A derivative formed through intramolecular cyclization.
Uniqueness
5,6-Dihydropyridin-2(1H)-one is unique due to its ability to undergo a variety of chemical reactions and its potential applications in multiple fields. Its structural flexibility allows for the development of a wide range of derivatives with diverse properties and functions.
Biological Activity
5,6-Dihydropyridin-2(1H)-one is a heterocyclic compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a lactam structure, which is crucial for its biological activity. The compound can be synthesized through various methods, including the intramolecular cyclization of N-(3-oxoalkyl)–chloroacetamides, thus providing a versatile platform for developing derivatives with enhanced properties .
Research indicates that this compound plays a pivotal role in enhancing the anticancer activity of piperlongumine (PL), a natural compound derived from Piper longum. The mechanism primarily involves the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells. Specifically, the this compound unit facilitates the reaction with cysteamine, leading to ROS accumulation that triggers downstream signaling pathways associated with cell cycle arrest and apoptosis .
Case Studies
A series of studies have evaluated the cytotoxic effects of PL and its analogs containing the this compound moiety against various cancer cell lines. Notably:
- Study on A549 Cells : Piperlongumine was shown to induce apoptosis in A549 lung cancer cells through a ROS-mediated pathway. The presence of the this compound unit was essential for this activity .
- Cytotoxicity Assessment : In vitro assays demonstrated that PL and its analogs exhibited significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29), while sparing normal cells such as keratinocytes .
Other Biological Activities
In addition to its anticancer properties, this compound has been reported to possess:
- Antifungal Activity : Compounds with this moiety have shown efficacy against various fungal strains.
- Antidiabetic Effects : Some derivatives have been implicated in glucose regulation and insulin sensitivity enhancement .
- Anti-inflammatory Properties : The compound exhibits potential in reducing inflammation through modulation of cytokine production and inflammatory pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the substituents on the this compound scaffold can significantly influence its biological activity. For instance:
Substituent Position | Effect on Activity |
---|---|
2-position | Enhances ROS generation |
4-position | Modulates apoptosis sensitivity |
6-position | Influences selectivity towards cancer cells |
These findings suggest that careful design of analogs can optimize therapeutic efficacy while minimizing toxicity.
Q & A
Basic Research Questions
Q. What is the structural and functional significance of the 5,6-dihydropyridin-2(1H)-one unit in piperlongumine (PL) and its anticancer activity?
The this compound unit acts as a critical pharmacophore in PL, enabling its Michael acceptor reactivity. This unit reacts with thiol-containing biomolecules (e.g., cysteamine), generating reactive oxygen species (ROS) and disrupting redox balance. ROS accumulation triggers downstream events like lipid peroxidation, mitochondrial membrane potential collapse, and caspase-dependent apoptosis in cancer cells (A549, SK-OV3) . Methodologically, this is validated via:
- Kinetic thiol reactivity assays to measure electrophilicity (e.g., second-order rate constants with cysteamine) .
- ROS detection using fluorescent probes (e.g., DCFH-DA) and lipid peroxidation assays (e.g., malondialdehyde quantification) .
Q. How is this compound synthesized, and what are its key characterization techniques?
Synthesis typically involves:
- Intramolecular Wittig cyclization of N-(3-oxoalkyl)chloroacetamides to form the lactam ring .
- Multicomponent reactions (e.g., Ugi/Aldol/hydrolysis domino reactions) using Baylis-Hillman phosphonium salts .
Characterization relies on: - 1H/13C NMR for structural confirmation (e.g., olefinic proton shifts at δ5.965) .
- HRMS to verify molecular weight and adduct formation (e.g., cysteamine adducts at m/z 417.1466) .
Advanced Research Questions
Q. How do substituent position effects (vs. electronic effects) influence the cytotoxicity of this compound analogs?
Positional isomerism significantly impacts cytotoxicity. For example:
- Ortho/meta/para-substituted analogs of PL show meta-substituted derivatives (e.g., 1c, 1f) exhibit higher activity (IC50 = 83.8–143.3 µM) than para-substituted counterparts (IC50 > 200 µM) in A549/SK-OV3 cells .
- Methodological insights :
Q. What experimental strategies address contradictions in ROS-mediated anticancer mechanisms?
ROS exhibit dual roles: pro-survival signaling at low levels vs. cytotoxic oxidative stress at high levels. To resolve this:
- Dose-response profiling : Titrate PL concentrations (e.g., 10–100 µM) to identify thresholds for ROS-induced apoptosis vs. adaptation .
- NAC (N-acetylcysteine) pretreatment : Validate ROS dependency by reversing apoptosis (e.g., NAC reduces PL-induced G2/M arrest from 33.8% to baseline) .
- Mitochondrial function assays : Measure ROS-driven MMP collapse via rhodamine 123 fluorescence .
Q. How can the lactam unit of this compound be optimized for selective cancer cell targeting?
Key strategies include:
- Pro-drug design : Mask the Michael acceptor (e.g., esterification) to reduce off-target thiol reactivity in normal cells .
- Hybrid pharmacophores : Fuse the lactam with other redox-active moieties (e.g., quinones) to enhance ROS generation .
- In vivo stability testing : Monitor pharmacokinetics in PBS buffer (pH 7.4) to ensure lactam integrity .
Q. Data Contradiction Analysis
Q. Why do some this compound analogs show reduced cytotoxicity despite structural similarity to PL?
Analog 1k, lacking the lactam unit, shows weak activity (IC50 > 115 µM) due to:
- Lower electrophilicity : Reduced thiol reactivity (k2 = 1.80 M<sup>−1</sup> s<sup>−1</sup> vs. PL’s 2.26 M<sup>−1</sup> s<sup>−1</sup>) .
- Diminished ROS induction : 1k causes 1.3-fold ROS increase vs. PL’s 1.7-fold .
Resolution : Prioritize analogs retaining the lactam scaffold for SAR studies .
Q. Experimental Design Considerations
Q. What controls are essential when assessing this compound-induced apoptosis?
- Negative controls : Untreated cells and solvent-only groups (e.g., DMSO ≤ 0.1%) .
- Antioxidant controls : NAC to confirm ROS-mediated effects .
- Cell line panels : Include normal cells (e.g., LO2 hepatocytes) to evaluate selectivity .
Q. How can ROS quantification be standardized across studies?
Properties
IUPAC Name |
2,3-dihydro-1H-pyridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h1,3H,2,4H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRRHYRRQWIHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209265 | |
Record name | 2(1H)-Pyridone, 5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6052-73-9 | |
Record name | 5,6-Dihydro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6052-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyridone, 5,6-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006052739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyridone, 5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5,6-tetrahydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2(1H)-PYRIDONE, 5,6-DIHYDRO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77GJ5LL56Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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